2-Bromo-1-ethyl-3-methylbenzene

Vue d'ensemble

Description

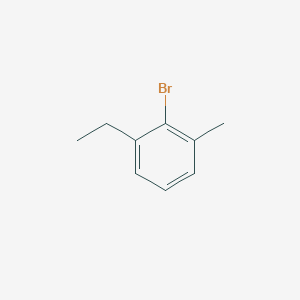

2-Bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the first position, and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-1-ethyl-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by this compound involve electrophilic substitution reactions of benzene . These reactions are similar to S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Pharmacokinetics

The compound’s molecular formula is c9h11br, and it has an average mass of 199088 Da . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Bromo-1-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-ethyl-3-methylbenzene (also known as 3-ethyltoluene) using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Formation of the electrophile: Bromine reacts with iron(III) bromide to form the bromine cation (Br+).

Electrophilic attack: The bromine cation attacks the benzene ring at the second position, forming a sigma complex.

Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-ethyl-3-methylbenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Conducted in aqueous or acidic conditions with oxidizing agents.

Reduction: Performed in anhydrous conditions with reducing agents.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used (e.g., 2-hydroxy-1-ethyl-3-methylbenzene with hydroxide).

Oxidation: 2-Bromo-1-ethyl-3-methylbenzoic acid.

Reduction: 1-Ethyl-3-methylbenzene.

Applications De Recherche Scientifique

2-Bromo-1-ethyl-3-methylbenzene is used in various scientific research applications, including:

Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal chemistry: As a lead compound in drug development, particularly in cancer research.

Material science: In the development of new materials with specific properties.

Biological studies: As a probe to study biochemical pathways and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-2-ethyl-3-methylbenzene: Similar structure but with different substitution pattern.

2-Bromo-1-methyl-3-ethylbenzene: Similar structure but with different substitution pattern.

2-Chloro-1-ethyl-3-methylbenzene: Similar structure but with chlorine instead of bromine.

Uniqueness

2-Bromo-1-ethyl-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the second position makes it a versatile intermediate for further chemical transformations.

Activité Biologique

2-Bromo-1-ethyl-3-methylbenzene, also known as 1-bromo-2-ethyl-3-methylbenzene, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, cytotoxicity, and interactions with various biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 185.06 g/mol. The compound features a bromine atom attached to the benzene ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.125 mg/mL |

| Escherichia coli | 0 | Not effective |

| Listeria monocytogenes | 20 | 0.0625 mg/mL |

Inhibition zones were measured using the agar disk diffusion method, indicating that the compound exhibits significant activity against Gram-positive bacteria while showing no effect on Gram-negative strains .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. A notable study assessed its impact on human liver cancer cells (HepG2) and found that it induced apoptosis in a dose-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These results suggest that the compound has potential as a therapeutic agent in cancer treatment, although further studies are required to elucidate its mechanisms of action .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has been identified as a weak inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to increased levels of ROS that can trigger apoptotic pathways .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

Case Studies

A case study involving the use of this compound in a model organism demonstrated its effects on growth and reproduction. In Drosophila melanogaster, exposure to sub-lethal concentrations resulted in reduced fertility rates and increased mortality during larval stages. This highlights the potential ecological implications of the compound .

Propriétés

IUPAC Name |

2-bromo-1-ethyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJNEAZHYRZOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595615 | |

| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65232-55-5 | |

| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.